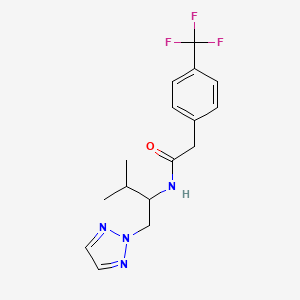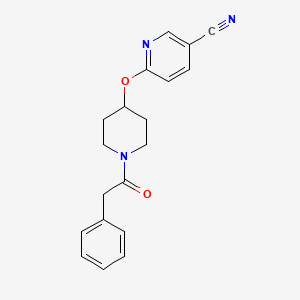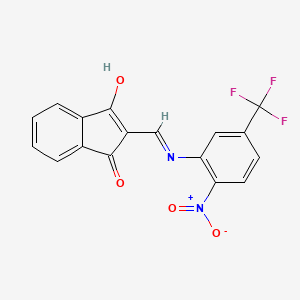![molecular formula C18H16F3N5OS B2427979 N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1396757-72-4](/img/structure/B2427979.png)
N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
While the exact synthesis process for this compound is not found, related compounds have been synthesized via Stille coupling reactions . For instance, conjugated polymers based on 2-(4-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole and benzo[1,2-c;4,5-c′]bis[1,2,5]thiadiazole acceptor units have been designed and synthesized via this method .Scientific Research Applications
- Antitumor Activity : Studies have shown that derivatives of this compound exhibit antitumor effects. Researchers have synthesized various analogs with modifications at positions 2 and 4 of the thiazole ring. These derivatives demonstrate promising cytotoxicity against cancer cells, making them potential candidates for further investigation in cancer therapy .
Photovoltaic Applications
The electron donor–acceptor (D–A) systems based on the benzo thiadiazole (BTZ) motif have been extensively studied for their use in photovoltaics. While the specific compound hasn’t been directly explored in this context, its structural elements suggest potential as a light-absorbing material in solar cells .
Organophotocatalysis
Although not extensively studied, the compound’s unique structure could make it a valuable visible-light organophotocatalyst. Further research is needed to explore its photocatalytic properties and potential applications in green chemistry .
Antioxidant Activity
The trifluoromethyl group in the compound contributes to its antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative damage, which is associated with various diseases. Investigating its antioxidant potential could yield valuable insights .
Drug Design and Development
Researchers interested in drug design can explore the compound’s interactions with target proteins. The orientation of the thiazole ring, substituents at positions 2 and 4, and the Huckel charge distribution all influence its biological activity. Computational studies can guide the design of novel derivatives for specific therapeutic purposes .
Synthetic Chemistry
The compound’s synthetic methods and intermediates are relevant for organic chemists. For example, the synthesis of pexidartinib involves a tandem Tsuji–Trost reaction and Heck coupling, starting from a related compound. Understanding these synthetic pathways contributes to drug development .
properties
IUPAC Name |
N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N5OS/c19-18(20,21)16-11-3-1-2-4-12(11)23-15(24-16)7-8-22-17(27)10-5-6-13-14(9-10)26-28-25-13/h5-6,9H,1-4,7-8H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAEGTONRCVPBDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)CCNC(=O)C3=CC4=NSN=C4C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-amino-1h-benzo[d]imidazole-4-carboxylate](/img/structure/B2427900.png)
![2-Chloro-1-(1,1-dioxo-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]thiazin-4-yl)ethanone](/img/structure/B2427902.png)

![8-(3,5-Dimethylpyrazolyl)-7-[(2-fluorophenyl)methyl]-3-methyl-1-(2-oxopropyl)-1,3,7-trihydropurine-2,6-dione](/img/structure/B2427906.png)

![N-(2,6-dimethylphenyl)-2-(1-methyl-5,7-dioxo-6-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2427908.png)
![N-(4-acetamidophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2427909.png)


![3-(1-(3-(trifluoromethyl)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2427915.png)

